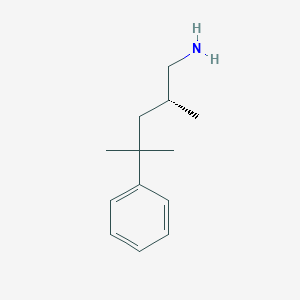

(2R)-2,4-Dimethyl-4-phenylpentan-1-amine

Descripción

Propiedades

IUPAC Name |

(2R)-2,4-dimethyl-4-phenylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11H,9-10,14H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAPDMVNYNSQTB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)(C)C1=CC=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of highly efficient chiral catalysts and optimized reaction parameters ensures the scalability of the process while maintaining the desired enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions: (2R)-2,4-Dimethyl-4-phenylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (2R)-2,4-Dimethyl-4-phenylpentan-1-amine serves as a chiral building block in synthesizing complex organic molecules. Its unique structure enables the creation of various derivatives that can be used in further chemical reactions. The compound is also utilized in the production of fine chemicals and as an intermediate in synthesizing other compounds.

Biology

In biological research, this compound has been investigated for its potential role as a ligand in receptor binding studies. Its chiral nature allows it to selectively bind to specific receptors, which can modulate their activity. This property is crucial for understanding biochemical pathways and developing new therapeutic agents.

Medicine

The medicinal applications of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine are particularly promising. It has been explored for its potential therapeutic effects , especially in developing new pharmaceuticals. The compound's ability to interact selectively with biological targets makes it a candidate for drug development aimed at treating various conditions.

Case Studies

Several case studies highlight the applications of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine:

- Ligand Binding Studies : Research demonstrated that (2R)-2,4-Dimethyl-4-phenylpentan-1-amine effectively binds to specific receptors involved in neurological pathways. This interaction was shown to influence neurotransmitter release and could have implications in treating neurodegenerative diseases.

- Pharmaceutical Development : A study explored the use of this compound as a scaffold for developing new analgesics. The results indicated that modifications to the amine structure could enhance potency and selectivity for pain receptors .

- Synthesis of Complex Molecules : In synthetic organic chemistry, (2R)-2,4-Dimethyl-4-phenylpentan-1-amine was utilized as a key intermediate in creating novel compounds with potential applications in drug discovery .

Mecanismo De Acción

The mechanism of action of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction and cellular responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and physicochemical differences between (2R)-2,4-Dimethyl-4-phenylpentan-1-amine and related compounds:

Functional Group Impact on Reactivity and Properties

- Chlorine Substitution () : The 2-chloro derivative exhibits enhanced electrophilicity, making it reactive in nucleophilic substitutions. Its lower molecular weight (149.67 g/mol) and oily consistency contrast with the target compound’s phenyl-driven hydrophobicity .

- Methoxy Groups () : The methoxy group in (R)-1-methoxy-4-methylpentan-2-amine donates electron density, reducing amine basicity (pKa ~9.5 vs. ~10.5 for aliphatic amines). This contrasts with the target compound’s unmodified amine, which retains higher basicity .

- Isotope Labeling (): (2R)-4-Phenylbutan-2-amine-d3 demonstrates the role of deuterium in metabolic stability studies. The target compound’s lack of isotopic labeling limits its direct use in tracer applications but retains utility in non-isotopic syntheses .

Steric and Electronic Effects

- N,N-Dibenzyl Derivatives () : The dibenzyl groups introduce significant steric hindrance, reducing reaction rates in SN2 mechanisms. The target compound’s simpler structure avoids such limitations, favoring faster kinetics in amine-based reactions .

- Phenyl Group Positioning : The para-phenyl group in the target compound may induce resonance effects, slightly withdrawing electron density from the amine. This contrasts with meta-substituted phenylamines, which exhibit different electronic profiles .

Actividad Biológica

(2R)-2,4-Dimethyl-4-phenylpentan-1-amine is an organic compound characterized by its chiral center and unique structure, which includes a phenyl group attached to a pentane backbone with two methyl groups and an amine functional group. This compound has garnered interest in various fields, particularly in pharmacology and organic chemistry, due to its potential biological activities and applications.

The chemical formula for (2R)-2,4-Dimethyl-4-phenylpentan-1-amine is . Its molecular structure contributes to its biological activity through interactions with various biological targets, including enzymes and receptors.

The biological activity of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an agonist or antagonist , modulating the activity of these targets and influencing various biochemical pathways. The exact mechanisms are still under investigation, but studies suggest that the compound can affect enzymatic activity and signal transduction pathways.

Biological Activity

Research indicates that (2R)-2,4-Dimethyl-4-phenylpentan-1-amine exhibits several biological activities:

- Antiproliferative Effects : Some studies have shown that analogs of this compound can exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications of similar structures have demonstrated effectiveness against ovarian cancer cell lines, suggesting potential applications in cancer therapeutics .

- Enzyme Interaction : The compound's interactions with enzymes such as β-secretase 2 (BACE2) indicate its potential role in neurodegenerative diseases and diabetes management. BACE2 inhibition has been linked to increased beta-cell survival and function, presenting a novel avenue for therapeutic intervention .

- Cytotoxicity : The cytotoxic effects of related analogs have been studied extensively, revealing that structural modifications can significantly alter their potency against cancer cells. This highlights the importance of the compound’s structural features in determining its biological activity .

Case Studies

Several case studies illustrate the biological implications of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2,4-Dimethyl-4-phenylpentan-1-amine, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, similar to structurally related amines. For example, a benzyl chloride intermediate may react with a chiral secondary amine under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form the target molecule. Enantiomeric purity is achieved using chiral resolving agents or asymmetric catalysis. Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by HPLC with a chiral column .

- Key Steps :

- Use anhydrous solvents to avoid hydrolysis.

- Optimize temperature (typically 50–80°C) to balance reaction rate and side-product formation.

- Purify via recrystallization or column chromatography.

Q. How can the stereochemistry of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement. Single crystals can be grown via slow evaporation of a saturated solution in a nonpolar solvent .

- Chiral NMR analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) or 2D NMR (NOESY) to identify spatial arrangements of substituents .

Q. What basic biological assays are suitable for preliminary evaluation of this compound’s activity?

- Methodology :

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Enzyme inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., Bradford assay for protein quantification in enzyme solutions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Verify synthesis protocols: Ensure consistent stereochemistry and purity across studies using chiral HPLC and mass spectrometry .

- Replicate assays under standardized conditions (pH, temperature, cell lines).

- Perform meta-analysis of existing data to identify confounding variables (e.g., solvent effects, assay sensitivity) .

Q. What advanced spectroscopic techniques are recommended for analyzing complex mixtures containing this amine?

- Methodology :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectra by correlating ¹H and ¹³C nuclei .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI) or MALDI-TOF .

- Vibrational circular dichroism (VCD) : Determine absolute configuration by comparing experimental and computed spectra .

Q. How can computational modeling aid in understanding the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to predict binding modes to receptor sites (e.g., GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess stability .

- QSAR studies : Corrogate structural features (e.g., logP, steric bulk) with activity data to design derivatives .

Q. What strategies optimize the stability of (2R)-2,4-Dimethyl-4-phenylpentan-1-amine during long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.